molecular formula C21H26N4O3S B11186129 9-(3-ethoxy-4-hydroxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-ethoxy-4-hydroxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11186129
M. Wt: 414.5 g/mol
InChI Key: BJORXDNTJYJSGB-UHFFFAOYSA-N
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Description

9-(3-ethoxy-4-hydroxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups, including ethoxy, hydroxy, ethylsulfanyl, and triazoloquinazolinone moieties

Preparation Methods

The synthesis of 9-(3-ethoxy-4-hydroxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the triazoloquinazolinone core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the ethylsulfanyl group: This can be achieved through nucleophilic substitution reactions using ethylthiol and a suitable leaving group.

    Attachment of the ethoxy and hydroxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions, using ethoxy and hydroxyphenyl derivatives.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

9-(3-ethoxy-4-hydroxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazoloquinazolinone core, using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(3-ethoxy-4-hydroxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.

Mechanism of Action

The mechanism of action of 9-(3-ethoxy-4-hydroxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 9-(3-ethoxy-4-hydroxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolinone derivatives These compounds share the triazoloquinazolinone core but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

9-(3-ethoxy-4-hydroxyphenyl)-2-ethylsulfanyl-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H26N4O3S/c1-5-28-16-9-12(7-8-14(16)26)18-17-13(10-21(3,4)11-15(17)27)22-19-23-20(29-6-2)24-25(18)19/h7-9,18,26H,5-6,10-11H2,1-4H3,(H,22,23,24)

InChI Key

BJORXDNTJYJSGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SCC)O

Origin of Product

United States

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